molecular formula C15H15NO2S B11755440 (4-Morpholinophenyl)(thiophen-3-yl)methanone

(4-Morpholinophenyl)(thiophen-3-yl)methanone

Cat. No.: B11755440
M. Wt: 273.4 g/mol
InChI Key: JOAHHDNOXHTGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Morpholinophenyl)(thiophen-3-yl)methanone is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a thiophene ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinophenyl)(thiophen-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-morpholinophenylboronic acid and thiophene-3-carboxaldehyde.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 4-morpholinophenylboronic acid with thiophene-3-carboxaldehyde. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry processes can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinophenyl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the methanone group to a methanol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanol derivatives.

    Substitution: Various substituted morpholine or thiophene derivatives.

Scientific Research Applications

(4-Morpholinophenyl)(thiophen-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (4-Morpholinophenyl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The thiophene ring and morpholine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(thiophen-3-yl)methanone: Similar structure but with a methoxy group instead of a morpholine ring.

    (4-Fluorophenyl)(thiophen-3-yl)methanone: Similar structure but with a fluorine atom instead of a morpholine ring.

    (4-Morpholinophenyl)(2-thiophenyl)methanone: Similar structure but with a different position of the thiophene ring.

Uniqueness

(4-Morpholinophenyl)(thiophen-3-yl)methanone is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where the morpholine ring can enhance binding affinity and selectivity for biological targets.

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

(4-morpholin-4-ylphenyl)-thiophen-3-ylmethanone

InChI

InChI=1S/C15H15NO2S/c17-15(13-5-10-19-11-13)12-1-3-14(4-2-12)16-6-8-18-9-7-16/h1-5,10-11H,6-9H2

InChI Key

JOAHHDNOXHTGGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.